Product packaging for cis-Octahydropyrrolo[3,4-b]pyridine(Cat. No.:CAS No. 151213-42-2)

cis-Octahydropyrrolo[3,4-b]pyridine

Cat. No.: B122999
CAS No.: 151213-42-2
M. Wt: 126.2 g/mol
InChI Key: KSCPLKVBWDOSAI-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Organic Chemistry and Medicinal Chemistry

The primary significance of cis-octahydropyrrolo[3,4-b]pyridine in medicinal chemistry is underscored by its role as a crucial chiral intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, moxifloxacin (B1663623). marmara.edu.trresearchgate.net Moxifloxacin is a broad-spectrum antibacterial agent used to treat a variety of infections. The (S,S)-enantiomer of this compound constitutes the C-7 substituent of the fluoroquinolone core, a modification that is critical to the drug's potent activity against Gram-positive and atypical pathogens. youtube.com

Role as a Privileged Chemical Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a basis for the development of a variety of bioactive compounds. The broader class of pyridine-containing heterocycles is widely regarded as a privileged scaffold in drug discovery, and this compound is a key example within this class. nih.gov

Its utility as a privileged scaffold is prominently demonstrated in the context of fluoroquinolone antibiotics. The structure-activity relationship (SAR) studies of fluoroquinolones have consistently shown that the substituent at the C-7 position of the quinolone nucleus plays a determining role in the antibacterial spectrum, potency, and pharmacokinetic properties of the drug. nih.govnih.gov The this compound moiety in moxifloxacin, for instance, enhances its activity against Gram-positive bacteria and is associated with a lower potential for central nervous system side effects compared to some other C-7 substituents. youtube.com

Researchers have synthesized and evaluated numerous analogues of moxifloxacin, where the this compound scaffold is either maintained or subtly modified, to explore new therapeutic possibilities and to combat emerging drug-resistant bacterial strains. These studies further cement the status of this bicyclic diamine as a valuable scaffold in the design of novel antibacterial agents. nih.govnih.gov

Below are data tables from research findings on the antibacterial activity of novel moxifloxacin analogues incorporating the this compound scaffold.

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of Moxifloxacin-Amide-1,2,3-Triazole-Isatin Hybrids

CompoundS. aureus (ATCC 29213)S. aureus (MRSA, ATCC 43300)E. faecalis (ATCC 29212)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Moxifloxacin≤0.030.120.25≤0.031
7e ≤0.030.120.250.062
7g ≤0.030.120.250.062
7j ≤0.030.250.50.124
Data sourced from a study on novel moxifloxacin hybrids. nih.gov

Table 2: In Vitro Antimycobacterial and Antibacterial Activity (MIC, μg/mL) of N-Substituted Moxifloxacin Derivatives

CompoundM. tuberculosis H37RvS. aureus (ATCC 29213)E. coli (ATCC 25922)
Moxifloxacin0.39<1.23<1.23
1 0.392.461.23
2 0.391.232.46
13 0.39<1.231.23
Data from a study on novel alkyl/acyl/sulfonyl substituted fluoroquinolone derivatives. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B122999 cis-Octahydropyrrolo[3,4-b]pyridine CAS No. 151213-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCPLKVBWDOSAI-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252010
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151213-42-2
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151213-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Cis Octahydropyrrolo 3,4 B Pyridine

Established Multi-step Synthetic Routes

Sequential Transformations from Pyridine (B92270) Dicarboxylates

A prevalent strategy for the synthesis of the cis-octahydropyrrolo[3,4-b]pyridine core involves the transformation of pyridine dicarboxylates through a series of reduction, halogenation, and cyclization reactions.

The initial steps of this synthetic pathway often commence with a pyridine-2,3-dicarboxylic acid derivative. One common approach involves the reaction of pyridine-2,3-dicarboxylic acid anhydride (B1165640) with an amine, such as benzylamine (B48309), to form an N-substituted dicarboxamide. google.com This intermediate then undergoes reduction of the pyridine ring. google.com

Subsequent steps can involve halogenation to introduce reactive handles for the final cyclization to form the pyrrolidine (B122466) ring. The specific reagents and conditions for these transformations are critical to control the regioselectivity and stereoselectivity of the reactions, ultimately leading to the desired cis-fused ring system.

Catalytic hydrogenation is a key step in many synthetic routes to saturate the pyridine ring. google.com For instance, 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can be hydrogenated to yield the corresponding cis-piperidine derivative. scispace.com The choice of catalyst and reaction conditions plays a significant role in achieving the desired cis stereochemistry. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. scispace.comgoogle.com The hydrogenation is often carried out under pressure and at elevated temperatures to ensure complete reduction. scispace.comgoogle.com It has been demonstrated that conducting the hydrogenation in an anhydrous environment is crucial to prevent the formation of the undesired trans isomers. google.com

A study detailed the hydrogenation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in the presence of palladium on carbon and L-proline in toluene (B28343) at elevated temperature and pressure to yield the cis-fused product. scispace.com Another method describes the hydrogenation of the same starting material using a palladium-carbon catalyst in dilute hydrochloric acid or acetate (B1210297) methanol (B129727) solution. google.com

Starting MaterialCatalystSolventTemperaturePressureProductYield
6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione10% Pd/CToluene60°C10 bars(4aS,7aS)-6-benzyl-octahydropyrrolo[3,4-b]pyridineNot specified
6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione5% Pd/C10% aq. HCl20-40°C3-4 MPa6-benzyl-hexahydro-pyrrolo-[3,4-b]pyridine-5,7-dione99.01%
6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione10% Pd/C5% Acetate Methanol20-30°C3-5 MPa6-benzyl-hexahydro-pyrrolo-[3,4-b]pyridine-5,7-dione94.50%

Syntheses from Dipicolinic Acid Precursors

Dipicolinic acid (pyridine-2,6-dicarboxylic acid) and its derivatives can also serve as starting materials for the synthesis of the octahydropyrrolo[3,4-b]pyridine framework. A reported method begins with dipicolinic acid, which undergoes a sequence of reactions including dehydration, ammonolysis, and cyclization. google.com This is followed by hydrogenation of the pyridine ring and reduction of the resulting imide. google.com The synthesis proceeds through chiral separation, amidation of the amino group, deamination, and finally, debenzylation and deamidation to afford the target compound. google.com This multi-step process highlights the versatility of pyridine dicarboxylic acids as precursors for this bicyclic system.

Stereoselective and Enantioselective Synthesis

Given that this compound possesses chiral centers, the development of stereoselective and enantioselective synthetic routes is of paramount importance, particularly for its application in single-enantiomer drugs like moxifloxacin (B1663623). google.com

One notable approach involves the enzymatic resolution of a racemic intermediate. google.comgoogle.com For instance, a racemic mixture of cis-dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate can be subjected to enzymatic hydrolysis. google.comgoogle.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), or esterases, like pig liver esterase (PLE), can selectively hydrolyze one of the enantiomers, allowing for the separation of the desired stereoisomer. google.comgoogle.com This enzymatic resolution can lead to high enantiomeric purity (e.g., >99%). google.com

Another strategy involves the use of a chiral auxiliary. A novel synthesis has been demonstrated that utilizes naproxen (B1676952) as a chiral auxiliary. scispace.comasianpubs.org This method also allows for the recovery and reuse of the auxiliary, making it a more sustainable approach. scispace.comasianpubs.org Furthermore, alternative stereoselective reduction procedures have been developed for intermediates like 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione to establish the desired chirality in the final product. scispace.comasianpubs.orgresearchgate.net

MethodKey Reagent/StepAchieved Purity
Enzymatic ResolutionPig Liver Esterase (PLE)>99% enantiomeric purity
Chiral AuxiliaryNaproxenHigh stereoselectivity
Stereoselective ReductionL-proline assisted hydrogenationHigh stereoselectivity

Chemical Transformations and Reactivity of Cis Octahydropyrrolo 3,4 B Pyridine

Fundamental Reaction Pathways

The reactivity of cis-octahydropyrrolo[3,4-b]pyridine is characterized by the chemical behavior of its saturated pyrrolidine (B122466) and piperidine (B6355638) rings. The two secondary amine groups are the primary sites of chemical transformations, including oxidation, reduction of derivatives, and substitution reactions.

Oxidation Reactions and Derived Products

While specific studies on the oxidation of this compound are not extensively documented in the literature, the general principles of amine chemistry suggest potential oxidation products. Mild oxidizing agents could lead to the formation of hydroxylamines or nitroxide radicals. More vigorous oxidation would likely result in the cleavage of the rings. The oxidation of similar bicyclic amines can lead to a variety of products depending on the oxidant and reaction conditions. For instance, the Baeyer-Villiger oxidation of bicyclic ketones, a related class of compounds, demonstrates the susceptibility of ring systems to oxidative transformations, which can result in the formation of lactones. rsc.orgresearchgate.net

Reduction Reactions and Formation of Derivatives

The fully saturated nature of the this compound ring system means it is not susceptible to reduction under standard catalytic hydrogenation conditions. However, the synthesis of this compound itself often involves key reduction steps. A common synthetic route involves the reduction of a dicarbonyl precursor, 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine, to afford the N-benzyl protected this compound. scispace.com Subsequent debenzylation, another reductive process, yields the final product.

This precursor-based reduction highlights a crucial aspect of its chemistry: the generation of the cis stereochemistry is controlled during these reductive transformations. The choice of reducing agent and reaction conditions is critical to ensure the desired stereoselectivity.

Substitution Reactions, Particularly at Nitrogen Centers

The secondary amine functionalities of this compound are nucleophilic and readily undergo substitution reactions. These reactions are fundamental to its use in more complex molecular architectures.

N-Alkylation and N-Acylation: The nitrogen atoms can be functionalized through N-alkylation and N-acylation reactions. For instance, the synthesis of moxifloxacin (B1663623) involves the N-alkylation of this compound with the fluoroquinolone core. Similarly, protection of the nitrogen atoms is often achieved through N-acylation, for example, with di-tert-butyl dicarbonate (B1257347) to form a Boc-protected derivative. These reactions typically proceed under standard conditions, often requiring a base to neutralize the acid generated.

Reaction TypeReagent ExampleProduct Type
N-AlkylationFluoroquinolone coreN-substituted derivative
N-AcylationDi-tert-butyl dicarbonateN-Boc protected derivative

This compound as a Reagent in Organic Synthesis

The primary application of this compound in organic synthesis is as a key building block for fluoroquinolone antibiotics. Its bicyclic structure imparts conformational rigidity and specific stereochemical properties to the final drug molecule, which are often crucial for biological activity.

Direct Amination Reactions in Fluoroquinolone Synthesis

Fluoroquinolones are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. youtube.comyoutube.com A key step in the synthesis of many modern fluoroquinolones, such as moxifloxacin, is the nucleophilic aromatic substitution reaction between the fluoroquinolone core and a cyclic amine. nih.gov In this reaction, one of the nitrogen atoms of this compound displaces a fluorine or chlorine atom on the quinolone ring system.

This direct amination is a critical C-N bond-forming reaction that introduces the diazabicyclo[4.3.0]nonane moiety into the final antibiotic structure. The stereochemistry of the cis-fused rings is maintained throughout this process and is essential for the drug's efficacy.

Catalytic Systems for Enhanced Reactivity

To improve the efficiency and environmental footprint of fluoroquinolone synthesis, heterogeneous catalysts have been developed to promote the direct amination reaction.

Nano-Fe3O4@ZrO2-SO3H: One such catalyst is a core-shell zirconia-coated magnetite nanoparticle functionalized with sulfonic acid groups (nano-Fe3O4@ZrO2-SO3H). researchgate.netiau.ir This solid acid catalyst has been shown to be highly efficient in the synthesis of fluoroquinolones via the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various piperazine (B1678402) derivatives, including a stereoisomer of the title compound, (4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine. researchgate.netiau.ir The reaction proceeds effectively in water, a green solvent, and the catalyst can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. researchgate.net The use of magnetized water has been reported to further enhance the reaction yields and shorten reaction times. researchgate.netiau.ir

Nanoporous Isopolyoxomolybdates: While not specifically documented for reactions with this compound, nanoporous isopolyoxomolybdates are known to catalyze various oxidation reactions. researchgate.netnih.gov These catalysts, often incorporated into metal-organic frameworks, can facilitate the oxidation of sulfides and other substrates. nih.gov Their potential application in promoting reactions involving this compound, particularly selective oxidations, remains an area for future investigation.

CatalystReaction TypeKey Advantages
Nano-Fe3O4@ZrO2-SO3HDirect amination in fluoroquinolone synthesisHigh efficiency, reusability, use of green solvent (water)
Nanoporous IsopolyoxomolybdatesGeneral oxidation reactionsPotential for selective oxidation

Strategies for Structural Derivatization and Diversification

The presence of two secondary amines in this compound allows for a range of derivatization strategies, primarily centered around N-acylation, N-alkylation, and N-arylation reactions. These transformations are crucial for modulating the physicochemical properties and biological activity of the resulting molecules.

N-Acylation

N-acylation is a fundamental method for derivatizing the this compound core. This reaction is a key step in the synthesis of many of its derivatives, including the pathway to moxifloxacin. evitachem.com The process typically involves the reaction of the diamine with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct.

A common synthetic route towards moxifloxacin involves the N-acylation of a protected form of this compound. For instance, the synthesis can start from pyridine-2,3-dicarboxylic acid anhydride, which reacts with benzylamine (B48309) to form N-benzyl-2,3-pyridinedicarboxamide. google.comgoogle.com Subsequent reduction steps lead to the formation of the N-benzyl protected this compound. This protecting group can then be removed to allow for further derivatization.

The reactivity of the two amine groups can be controlled through the use of protecting groups. For example, one of the amines can be selectively protected with a tert-Butoxycarbonyl (Boc) group, allowing for the derivatization of the other amine. nih.gov

Table 1: Examples of N-Acylation Reactions

Acylating AgentProductNotes
Acetic AnhydrideN-acetyl-cis-octahydropyrrolo[3,4-b]pyridineA common acylation reaction. google.com
Phthalic AnhydrideN-phthaloyl-moxifloxacin carbohydrazideDerivatization of a moxifloxacin intermediate. google.com
(S)-Naproxen(S)-1-[(4aS,7aS)-Hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl]-2-(6-methoxynaphthalen-2-yl)propan-1-oneUse of a chiral auxiliary to introduce stereochemistry.

N-Alkylation and N-Arylation

N-alkylation and N-arylation are powerful techniques for introducing a wide array of substituents onto the this compound scaffold. These reactions are pivotal in the synthesis of moxifloxacin, where the diamine is condensed with a fluoroquinolone core. google.com

The synthesis of moxifloxacin involves the nucleophilic substitution reaction between (S,S)-2,8-diazabicyclo[4.3.0]nonane (an alternative name for this compound) and 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid or its ester. evitachem.com This reaction can be performed with or without a base, such as sodium methoxide (B1231860) or triethylamine. google.com

Beyond the synthesis of moxifloxacin, the N-alkylation of this compound has been explored for the development of other biologically active compounds. For instance, N-alkylation with various substituted benzyl (B1604629) and phenethyl bromides has been used to generate a library of compounds targeting sigma receptors. nih.gov These reactions typically involve the initial protection of one of the amine groups with a Boc group, followed by alkylation of the unprotected amine, deprotection, and subsequent alkylation of the second amine. nih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has also been employed for the N-arylation of Boc-protected this compound with iodobenzene. nih.gov

Table 2: Examples of N-Alkylation and N-Arylation Reactions

Alkylating/Arylating AgentCatalyst/ReagentsProductApplication
1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid-MoxifloxacinAntibacterial agent google.com
(2-Bromoethyl)benzene-N-(2-Phenylethyl)-cis-octahydropyrrolo[3,4-b]pyridine derivativeSigma receptor ligand nih.gov
1-Bromo-3-phenylpropane-N-(3-Phenylpropyl)-cis-octahydropyrrolo[3,4-b]pyridine derivativeSigma receptor ligand nih.gov
IodobenzenePd-catalystN-Phenyl-cis-octahydropyrrolo[3,4-b]pyridine derivativeSigma receptor ligand nih.gov

Reductive Amination

Reductive amination offers another versatile route for the N-alkylation of this compound. This method involves the reaction of the diamine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This strategy allows for the introduction of a wide variety of substituents based on the availability of the corresponding carbonyl compounds. While general protocols for reductive amination are well-established, specific examples with a diverse range of carbonyl compounds reacting with this compound are less commonly reported in the literature. However, the principles of this reaction are broadly applicable to this scaffold.

Derivatization for Analytical Purposes

Chemical derivatization is also employed for analytical purposes. For instance, the non-chromophoric this compound can be derivatized with a chromophoric reagent to enable its detection and quantification by HPLC. A notable example is the pre-column derivatization with 4-Chloro-7-nitrobenzofurazan (NBD Chloride), which allows for the separation and quantification of its enantiomers. rsc.org

Structure Activity Relationship Sar Studies of Cis Octahydropyrrolo 3,4 B Pyridine Derivatives

Impact of Structural Modifications on Biological Potency and Selectivity

The substitution pattern on the cis-octahydropyrrolo[3,4-b]pyridine ring system, which serves as the C-7 side chain in many quinolone antibiotics, is a critical determinant of their antibacterial spectrum and potency. Research into analogs of moxifloxacin (B1663623), where the (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine moiety is altered, has provided valuable insights into these relationships.

Modifications often focus on the pyrrolidine (B122466) part of the bicyclic system. For instance, the introduction of substituents on the pyrrolidine ring can modulate the compound's interaction with bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones. The presence of a bulky bicyclic amine substituent at the C-7 position is known to be advantageous in preventing active efflux of the drug from bacterial cells, a common mechanism of resistance. nih.gov

The nature of these substituents is paramount. For example, the introduction of an amino group at the 3-position of the pyrrolidine ring within the larger scaffold has been a successful strategy. The stereochemistry of this substitution is also critical, as will be discussed later. Studies have shown that even small changes, such as the addition of a methyl group to this amino function, can alter the potency and spectrum of activity.

While specific quantitative data for a wide range of modifications directly on the this compound ring in isolation is limited in publicly available literature, the SAR of the closely related 7-(3-amino-1-pyrrolidinyl) side chains in quinolones offers valuable parallels. For instance, the addition of an ethyl group to the 3-amino substituent has been shown to enhance gram-positive in vitro activity. nih.gov

Table 1: Impact of C-7 Side Chain Modifications on Antibacterial Activity (General Trends for Quinolones)

Modification on the C-7 Bicyclic AmineGeneral Impact on PotencySelectivity
Introduction of a bulky bicyclic systemCan decrease susceptibility to efflux pumpsMay alter spectrum of activity
Substitution on the pyrrolidine ringCan significantly modulate potencyCan shift activity between Gram-positive and Gram-negative bacteria
Amino group at the 3-position of pyrrolidineGenerally enhances antibacterial activityBroadens spectrum
Stereochemistry of substituentsCritical for optimal target interaction and potencyCan influence selectivity for different topoisomerases

Elucidation of Key Pharmacophores for Target Interaction

The this compound moiety itself constitutes a key part of the pharmacophore of molecules like moxifloxacin. A pharmacophore model for DNA gyrase inhibitors of the quinolone class typically includes several key features: a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions. nih.gov The C-7 side chain, in this case, this compound, primarily contributes to the hydrophobic interactions and can also participate in hydrogen bonding, depending on its substitution.

The basic nitrogen atom within the pyrrolidine ring is a crucial feature. It is generally understood that this nitrogen, in its protonated form, interacts with acidic residues in the binding pocket of DNA gyrase and topoisomerase IV. This interaction is fundamental for the inhibitory activity of the quinolone.

Pharmacophore models developed from various quinolones consistently highlight the importance of the C-7 substituent's size, shape, and electronic properties. nih.gov The rigid cis-fused ring system of octahydropyrrolo[3,4-b]pyridine holds the pendant basic group in a specific orientation, which is believed to be optimal for binding.

Table 2: Key Pharmacophoric Features of cis-Octahydropyrrolo[3,4-b]pyridine Derivatives

Pharmacophoric FeatureDescriptionImportance for Activity
Basic NitrogenThe nitrogen atom in the pyrrolidine ring.Essential for interaction with acidic residues in the enzyme's active site.
Bicyclic Ring SystemThe rigid cis-fused pyrrolo-pyridine scaffold.Provides a defined three-dimensional structure and contributes to hydrophobic interactions.
Substituent at C-3 of Pyrrolidinee.g., an amino group.Can act as a hydrogen bond donor, enhancing target binding affinity.
Overall LipophilicityDetermined by the entire side chain structure.Influences cell penetration and interaction with the hydrophobic binding pocket.

Stereochemical and Regiochemical Influences on Biological Activity

The stereochemistry of the this compound side chain is arguably one of the most critical factors governing the biological activity of the resulting compounds. In moxifloxacin, the specific (4aS,7aS)-stereoisomer of the octahydropyrrolo[3,4-b]pyridine moiety is essential for its high antibacterial potency. google.comscispace.com This highlights the highly specific three-dimensional fit required for optimal interaction with the bacterial target enzymes.

The synthesis of stereochemically pure (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is a key challenge in the manufacturing of moxifloxacin, underscoring its importance. scispace.comasianpubs.org Studies on quinolones with different stereoisomers of their C-7 side chains have consistently shown significant differences in antibacterial activity. For instance, in a study of quinolones with a 7-[3-(1-aminoethyl)-1-pyrrolidinyl] side chain, the (3R,1'S)-isomer generally conferred a two- to four-fold increase in Gram-positive in vitro activity compared to other stereoisomers. nih.gov This demonstrates the profound impact of the spatial arrangement of substituents on the pyrrolidine ring.

The regiochemistry of the fusion between the pyrrole (B145914) and pyridine (B92270) rings is also fundamental. The pyrrolo[3,4-b]pyridine linkage provides a specific angular geometry to the bicyclic system that is distinct from its other isomers, such as pyrrolo[3,4-c]pyridine. This defined geometry dictates the orientation of the substituents and their ability to interact with the target.

Table 3: Influence of Stereochemistry on the Biological Activity of Quinolone C-7 Side Chains

StereoisomerRelative Antibacterial ActivityRationale
(4aS,7aS) in MoxifloxacinHigh PotencyOptimal three-dimensional fit in the enzyme binding pocket.
Other stereoisomersSignificantly lower potencySub-optimal orientation of key interacting groups, leading to weaker binding.
(3R,1'S) in 7-[3-(1-aminoethyl)-1-pyrrolidinyl] analogsEnhanced Gram-positive activityFavorable spatial arrangement of the aminoethyl group for target interaction.

Biological Activities and Pharmacological Potential of Cis Octahydropyrrolo 3,4 B Pyridine Derivatives

Antimicrobial Efficacy

The pyrrolopyridine nucleus is a recognized "privileged scaffold" in drug discovery, with many of its derivatives exhibiting significant antimicrobial properties. mdpi.comnih.gov The inherent chemical features of this structure allow for diverse substitutions, leading to compounds with potent and selective activity against a range of microbial pathogens. nih.gov

Antibacterial Activity against Gram-positive and Gram-negative Bacteria

Derivatives of the pyrrolopyridine family have shown considerable efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial potency is often influenced by the nature and position of substituents on the core scaffold.

For instance, a series of nicotinic acid benzylidene hydrazide derivatives demonstrated that compounds featuring nitro and dimethoxy substituents were among the most active against strains like Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). nih.gov Similarly, certain Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide exhibited high antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL against S. aureus, B. subtilis, Pseudomonas aeruginosa, and E. coli. nih.gov

Studies on pyrazolo[3,4-b]pyridine derivatives also revealed moderate antibacterial activity. japsonline.com Specifically, derivatives 6b, 6d, and 6h were moderately active against the Gram-negative bacterium E. coli, with inhibition zones of 13, 16, and 12 mm, respectively. japsonline.com Dispyrrolopyridine A, another related compound, was active against efflux pump-deficient E. coli with a MIC value of 8 μg/mL. researchgate.net It, along with Dispyrrolopyridine B, showed intense activity against Gram-positive bacteria including S. aureus, Bacillus subtilis, and Listeria monocytogenes, with MIC values between 0.5 and 4 μg/mL. nih.govresearchgate.net

Further research into 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione derivatives found that the resulting Mannich bases displayed moderate activity against Staphylococcus aureus. nih.gov

Antibacterial Activity of Selected Pyrrolopyridine Derivatives

Derivative ClassBacterial Strain(s)Activity MeasurementReference
Mannich bases of 2-ethoxybenzylidene isonicotinohydrazideS. aureus, B. subtilis, P. aeruginosa, E. coliMIC: 6.25–12.5 μg/mL nih.gov
Dispyrrolopyridine A & BS. aureus, B. subtilis, L. monocytogenesMIC: 0.5 - 4 μg/mL nih.govresearchgate.net
Dispyrrolopyridine AE. coli (efflux pump deficient)MIC: 8 μg/mL researchgate.net
Pyrazolo[3,4-b]pyridine derivative 6dE. coliInhibition Zone: 16 mm japsonline.com
Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dioneS. aureusModerate Activity nih.gov

Efficacy against Mycobacterium tuberculosis

The pyrrolopyridine scaffold is a key component in compounds developed to combat Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. google.com A notable application is the synthesis of (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a crucial intermediate for the fluoroquinolone antibiotic Moxifloxacin (B1663623), which is used in tuberculosis treatment. google.com

Research has identified specific derivatives with potent antimycobacterial properties. Deraeve et al. synthesized pyrrolo[3,4-c]pyridine-3-one derivatives as inhibitors of the InhA enzyme, a critical component of the mycobacterial cell wall synthesis pathway. nih.gov The in vitro screening of these compounds against Mtb identified that unsubstituted or meta-substituted phenyl rings were most active, while ortho-substitution abolished the activity. nih.gov

In another study, 2,4-disubstituted pyridine (B92270) derivatives demonstrated significant bactericidal activity against Mtb located within human macrophages and also against biofilm-forming tubercle bacilli. nih.gov For example, compound 11, a 2,4-disubstituted pyridine, decreased the viability of Mtb in biofilms by approximately 30% at a concentration of 0.6 μg/ml. nih.gov Genomic sequencing of mutants resistant to this compound revealed mutations in the mmpR5 gene, which encodes a transcriptional repressor for an efflux pump, suggesting a specific mechanism of action and resistance. nih.gov Furthermore, pyrazolo[3,4-b]pyridine derivatives have also been investigated as promising lead candidates against M. tuberculosis H37Rv. researchgate.net

Activity of Pyrrolopyridine Derivatives against M. tuberculosis

Derivative ClassTarget/ActivityKey FindingReference
(4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridineSynthetic IntermediateUsed in the synthesis of Moxifloxacin for TB treatment. google.com
Pyrrolo[3,4-c]pyridine-3-onesInhA enzyme inhibitionUnsubstituted or meta-substituted phenyl rings showed the highest activity. nih.gov
2,4-disubstituted pyridine derivative (Compound 11)Intracellular & biofilm MtbDecreased biofilm viability by ~30% at 0.6 μg/ml. Resistance linked to mmpR5 gene. nih.gov
Pyrazolo[3,4-b]pyridinesM. tuberculosis H37RvIdentified as promising lead candidates. researchgate.net

Antifungal Activity

In addition to antibacterial effects, various pyridine-based compounds have demonstrated notable antifungal activity. nih.gov Certain Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide, which were also effective against bacteria, showed high antifungal activity against Candida albicans and Candida glabrata with MIC values of 12.5 μg/mL. nih.gov

The investigation of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione derivatives also yielded compounds with antifungal properties. nih.gov Specifically, the Mannich base derivative 17a was found to significantly reduce the growth of Candida albicans. nih.gov Other related structures, such as dispyrrolopyridine A and B, exhibited moderate activity against Candida albicans and Aspergillus flavus. researchgate.net

Antiviral Properties and Development of RNA Virus Inhibitors

The search for new antiviral agents has highlighted the potential of the pyridine nucleus, particularly in the context of RNA viruses. mdpi.com Derivatives have been developed that interfere with viral replication processes, such as the function of RNA-dependent RNA polymerase (RdRp).

One area of research has focused on inhibiting the protein-protein interactions essential for viral polymerase function. For the influenza virus, novel hybrid compounds integrating a cyano-pyridine core with an L-amino acidic chain were designed to disrupt the interaction between the PA and PB1 subunits of the viral polymerase. nih.gov An isoleucine derivative from this series (compound 1b) showed inhibitory activity in a PA-PB1 interaction assay (IC₅₀ = 36 μM) and antiviral activity in a plaque reduction assay with an EC₅₀ of 39 μM. nih.gov

In the context of coronaviruses, pyridine derivatives have also been explored. Spirooxindoles based on uracil (B121893) derivatives, which contain a pyridine moiety, were reported to potentially inhibit the growth of the SARS-CoV-2 virus by targeting its RNA polymerase and spike glycoprotein. researchgate.net Furthermore, a derivative of epoxybenzooxocinopyridine demonstrated antiviral activity against SARS-CoV-2, with a half-maximal effective concentration (EC₅₀) of 2.23 μg/mL, making it a prospective lead substance. nih.gov

Antiviral Activity of Selected Pyridine Derivatives

Derivative ClassVirus TargetMechanism/ActivityValueReference
Cyano-pyridine-isoleucine hybrid (Compound 1b)Influenza A VirusInhibition of PA-PB1 polymerase subunit interactionIC₅₀: 36 μM nih.gov
Cyano-pyridine-isoleucine hybrid (Compound 1b)Influenza A VirusAntiviral activity (plaque reduction)EC₅₀: 39 μM nih.gov
Epoxybenzooxocinopyridine derivativeSARS-CoV-2Inhibition of viral replicationEC₅₀: 2.23 μg/mL nih.gov
Spirooxindoles (Uracil derivatives)SARS-CoV-2Potential inhibition of RNA polymerase & spike glycoproteinN/A researchgate.net

Neuroprotective Potential and Central Nervous System (CNS) Modulation

Beyond antimicrobial and antiviral applications, derivatives of the broader pyrrolopyridine family have been investigated for their effects on the central nervous system. nih.gov The octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold, an isostere of the piperazine (B1678402) ring, has been successfully used to develop negative allosteric modulators of the mGlu1 receptor, a target for various CNS disorders. nih.gov This indicates the potential of such scaffolds to modulate neuronal signaling pathways.

Mitigation of Neurodegeneration in Cellular Models

The neuroprotective properties of related pyrrole-containing compounds have been demonstrated in cellular models of neurotoxicity. The neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying neurodegenerative processes, particularly those affecting dopaminergic neurons, as it is sensitive to oxidative stress. mdpi.com

In a study using this model, several pyrrole-containing azomethine compounds were evaluated for their protective effects against neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin that mimics the neurodegenerative processes seen in Parkinson's disease. mdpi.com The tested compounds (7, 9, 12, 14, and 15) all exerted protective effects in this cellular model, showcasing the potential of the pyrrole (B145914) scaffold to mitigate neuronal damage. mdpi.com While these compounds caused a mild increase in malondialdehyde (MDA) levels, indicating some prooxidant activity in isolated brain microsomes, they demonstrated protective capabilities in the cellular neurotoxicity model. mdpi.com

Modulatory Effects on Neurotransmitter Systems

Derivatives of the closely related octahydropyrrolo[3,4-c]pyrrole scaffold have been investigated as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). nih.gov Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS). nih.gov The octahydropyrrolo[3,4-c]pyrrole core was identified as a suitable chemical framework for developing novel mGlu1 negative allosteric modulators. nih.gov This particular scaffold has proven valuable in the design of drug-like small molecules that interact with a variety of CNS targets, including the muscarinic acetylcholine (B1216132) receptor M1, the orexin (B13118510) receptor type 2, the α7 nicotinic acetylcholine receptor, and the cannabinoid receptor type 1. nih.gov

Anxiolytic and Sedative Properties (if reported for derivatives)

Currently, there is no publicly available research data reporting on the anxiolytic or sedative properties of cis-octahydropyrrolo[3,4-b]pyridine derivatives.

Modulation of G-Protein Coupled Receptors (GPCRs)

A series of (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole derivatives has been designed and synthesized as potent histamine (B1213489) H3 (H3) receptor antagonists. jbiochemtech.com The design strategy involved combining key pharmacophoric elements from two different precursor structural series. jbiochemtech.com While initial analogues showed no antagonistic activity, the addition of a key moiety from a reference compound, ABT-239, led to high-potency H3 receptor antagonists. jbiochemtech.com Due to the synthetic complexity of the initial hybrid structure, a simplified (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole series was developed and found to be highly potent. jbiochemtech.com

One exemplary compound from this series, 17a , demonstrated a high affinity for the human H3 receptor with a Kᵢ of 0.54 nM and for the rat H3 receptor with a Kᵢ of 4.57 nM. jbiochemtech.com

CompoundTargetSpeciesKᵢ (nM)
17a Histamine H3 ReceptorHuman0.54
17a Histamine H3 ReceptorRat4.57

Enzyme Inhibition Studies

Quinolone antibiotics are known to exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. rsc.orgnih.govnih.gov Gatifloxacin (B573), a fourth-generation fluoroquinolone, contains a substituent at the C-7 position that is structurally related to the this compound core. This antibiotic is known to suppress bacterial DNA synthesis by inhibiting DNA gyrase, particularly in Gram-negative bacteria. jbiochemtech.com The development of novel gatifloxacin derivatives has been a strategy to enhance antibacterial activity. nih.gov

A study on novel and structurally diversified bacterial DNA gyrase inhibitors identified several compounds with inhibitory activity against E. coli DNA gyrase. nih.gov These inhibitors were discovered through a fluorescence-based high-throughput screening assay. nih.gov

In addition to inhibiting DNA gyrase, quinolone antibiotics also target topoisomerase IV, another essential bacterial type II topoisomerase enzyme. rsc.orgnih.govnih.gov This inhibition disrupts DNA replication and repair, leading to bacterial cell death. nih.gov Gatifloxacin's mechanism of action includes the inhibition of topoisomerase IV, which is a primary target in Gram-positive bacteria. jbiochemtech.com The development of new gatifloxacin analogues is aimed at overcoming bacterial resistance and broadening the antibacterial spectrum. researchgate.netnveo.org A series of novel gatifloxacin derivatives showed good potency in inhibiting the growth of various Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov One particular derivative, compound 20 , exhibited a broad antimicrobial spectrum and was found to be 2-32 times more potent than levofloxacin (B1675101) and the parent gatifloxacin against Pseudomonas aeruginosa. nih.gov

CompoundOrganismActivity
Gatifloxacin Derivatives Gram-positive bacteriaInhibition of Topoisomerase IV
Compound 20 (Gatifloxacin derivative) Pseudomonas aeruginosa2-32 fold more potent than levofloxacin and gatifloxacin

Inhibition of MDM2–p53 Interaction

The interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53 is a critical regulatory pathway in cell cycle control and apoptosis. The overexpression of MDM2 can lead to the inactivation of p53, a common feature in many human cancers. Consequently, the development of small molecule inhibitors that disrupt the MDM2-p53 interaction is a promising strategy in cancer therapy.

While the broader class of pyrrolopyridine derivatives has been investigated for various biological activities, there is currently a lack of specific published research focusing on this compound derivatives as inhibitors of the MDM2-p53 interaction. However, studies on related isomeric structures, such as pyrazolo[3,4-b]pyridines, have shown potential in this area.

A novel series of furan-bearing pyrazolo[3,4-b]pyridines were designed and synthesized as potential inhibitors of both cyclin-dependent kinase 2 (CDK2) and the p53-MDM2 interaction. nih.gov In this study, the most active spiro-oxindole derivative against the MCF7 breast cancer cell line, 16a , demonstrated significant inhibitory activity against the p53-MDM2 interaction in vitro, with a half-maximal inhibitory concentration (IC₅₀) of 3.09 ± 0.12 µM. nih.gov This compound also led to a nearly fourfold increase in the levels of both p53 and its downstream target, p21, compared to the negative control. nih.gov Molecular docking studies suggested a plausible interaction pattern of the spiro-oxindole derivative 16a with the p53-MDM2 complex. nih.gov

These findings, although not directly involving the this compound scaffold, highlight the potential of the broader pyrrolopyridine framework as a starting point for the design of novel MDM2-p53 interaction inhibitors. Further research is warranted to explore if derivatives of this compound can be designed to effectively target this critical protein-protein interaction.

Other Reported Biological Activities and Therapeutic Prospects

Beyond the potential for MDM2-p53 inhibition, derivatives of the pyrrolo[3,4-b]pyridine scaffold have been investigated for other pharmacological activities, most notably as antimicrobial agents.

A study focused on the synthesis and antibacterial evaluation of polysubstituted pyrrolo[3,4-b]pyridine derivatives revealed their potential against various bacterial strains. researchgate.net The antibacterial activity of the synthesized compounds was assessed against two Gram-positive bacteria, Streptococcus pneumoniae (S. pneumoniae) and Enterococcus faecalis (E. faecalis), and three Gram-negative bacteria, Escherichia coli (E. coli), Salmonella typhimurium (S. typhimurium), and Pseudomonas aeruginosa (P. aeruginosa). researchgate.net

The results indicated that several of the tested compounds exhibited moderate to good antibacterial activity. researchgate.net Specifically, pyrrolo[3,4-b]pyridine derivatives 4j and 4l were identified as the most potent compounds, displaying significant bactericidal activities against the E. coli strain with Minimum Inhibitory Concentration (MIC) values of 62.5 μg/mL and 125.0 μg/mL, respectively. researchgate.net

Antibacterial Activity of Pyrrolo[3,4-b]pyridine Derivatives
CompoundBacterial StrainActivity (MIC in μg/mL)Reference
Pyrrolo[3,4-b]pyridine derivative 4jEscherichia coli62.5 researchgate.net
Pyrrolo[3,4-b]pyridine derivative 4lEscherichia coli125.0 researchgate.net

Furthermore, research on the related pyrazolo[3,4-b]pyridine scaffold has demonstrated a broad spectrum of biological activities, including antimicrobial and antiproliferative effects. jst.go.jpjapsonline.com One study reported that a significant number of synthesized pyrazolo[3,4-b]pyridine derivatives showed slight to high antimicrobial activity against a panel of microorganisms, with MIC values ranging from 0.12 to 62.5 µg/mL. jst.go.jp For instance, compound 7b was found to be nearly as active as the standard antifungal drug Amphotericin B against the Fusarium oxysporum strain, with a MIC of 0.98 µg/mL. jst.go.jp

These findings underscore the therapeutic potential of the pyrrolo[3,4-b]pyridine scaffold and its derivatives as a source for the development of new antibacterial agents. The structural features of these compounds provide a basis for further optimization to enhance their potency and spectrum of activity.

Mechanistic Investigations of Biological Action of Cis Octahydropyrrolo 3,4 B Pyridine Derivatives

Identification of Molecular Targets and Binding Interactions

Specific molecular targets for cis-octahydropyrrolo[3,4-b]pyridine derivatives have not been explicitly identified in the available research. However, by examining structurally related compounds, we can infer potential areas of interaction. Fluoroquinolones like Moxifloxacin (B1663623) and Garenoxacin are known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. wikipedia.orgpatsnap.comrcsb.org These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bactericidal effects. The binding interaction involves the stabilization of a DNA-enzyme complex, which prevents the re-ligation of cleaved DNA strands. rcsb.org Whether derivatives of this compound share this or other molecular targets requires direct experimental validation.

Analysis of Affected Biochemical Pathways

The primary biochemical pathway affected by fluoroquinolones is DNA synthesis and maintenance. zeelabpharmacy.com By inhibiting DNA gyrase and topoisomerase IV, these drugs disrupt the processes of DNA replication, transcription, and repair in susceptible bacteria. drugbank.compatsnap.compediatriconcall.com This disruption is the cornerstone of their antibacterial activity. Some studies on Moxifloxacin have also investigated its metabolic pathways in humans, noting that it is primarily metabolized through glucuronide and sulfate (B86663) conjugation and does not significantly involve the cytochrome P450 system. wikipedia.orgnih.govnih.gov This suggests a lower potential for certain drug-drug interactions. The specific biochemical pathways modulated by this compound derivatives are yet to be determined.

Elucidation of Cellular Mechanisms of Action

The cellular mechanism of action for fluoroquinolones is the induction of bacterial cell death through the accumulation of double-stranded DNA breaks. rcsb.org When DNA gyrase and topoisomerase IV are inhibited, the bacterial chromosome cannot be properly segregated during cell division, leading to a halt in replication and ultimately, cell death. wikipedia.orginternationaldrugmart.com1mg.com For this compound derivatives, the cellular consequences of their biological activity have not been elucidated. Future research would need to focus on whether they induce similar bactericidal or bacteriostatic effects, or if they possess entirely different cellular mechanisms, potentially targeting other cellular components or pathways.

Applications in Drug Discovery and Development

Critical Intermediate in Pharmaceutical Synthesis

The enantiomerically pure form of cis-octahydropyrrolo[3,4-b]pyridine, specifically the (4aS,7aS) isomer, is a crucial intermediate in the production of certain pharmaceuticals. Its stereochemistry is vital for the biological activity of the final drug product.

Role in the Synthesis of Moxifloxacin (B1663623) and Other Fluoroquinolone Antibiotics

The (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is a key intermediate in the synthesis of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. google.comasianpubs.orgchemicalbook.com This specific stereoisomer, also known as (S,S)-2,8-diazabicyclo[4.3.0]nonane, is considered the most critical component in the synthesis of moxifloxacin due to its two chiral centers, both requiring the S configuration for the drug's efficacy. google.com The synthesis of this optically active and levogyre intermediate has been a subject of significant research to achieve high stereoselectivity. google.comasianpubs.org The process involves the substitution of a fluorine atom on the quinolone core with this bicyclic amine, which significantly influences the antibacterial spectrum and pharmacokinetic properties of the resulting antibiotic.

Scaffold for Novel Drug Candidates

The rigid bicyclic system of this compound serves as an excellent scaffold for designing new drugs targeting various diseases. Its structure allows for the precise spatial arrangement of functional groups, which is essential for specific interactions with biological targets.

Development of Agents for Neurological Disorders

The pyrrolopyridine scaffold is a key feature in compounds developed for treating neurological and immune system diseases. nih.gov Derivatives of this structure have been investigated for their potential as analgesics and sedatives. nih.gov The ability to introduce substituents at different positions on the bicyclic ring system allows for the fine-tuning of pharmacological properties to target specific receptors in the central nervous system.

Exploration as Anticancer Agents (if applicable to derivatives)

Pyrrolopyridine derivatives have shown promise as potential anticancer agents. nih.gov For instance, drugs like Vemurafenib and Pexidartinib, which contain a pyrrolopyridine scaffold, are used in cancer therapy. nih.gov Furthermore, pyrrolo[3,2-c]pyridine derivatives have demonstrated inhibitory effects against FMS kinase, making them promising candidates for the development of both anticancer and antiarthritic drugs. nih.gov The mechanism of action for some pyridine-based anticancer agents involves the inhibition of crucial enzymes like topoisomerase II or various kinases, while others act as DNA intercalating agents. ekb.egekb.eg Research into novel pyridine-thiazole hybrid molecules has identified compounds with high antiproliferative activity against various cancer cell lines, including leukemia, colon cancer, and breast cancer. nih.gov

Development of CFTR Modulators

Small-molecule compounds are a promising therapeutic strategy for cystic fibrosis (CF) by targeting the defective CF transmembrane conductance regulator (CFTR) protein. nih.gov These modulators are classified as either "correctors," which rescue the misfolded CFTR protein, or "potentiators," which enhance channel gating. nih.gov Research has shown that certain compounds can act as dual correctors and potentiators by stabilizing specific domains of the CFTR protein. nih.gov While direct use of the this compound scaffold in published CFTR modulators is not explicitly detailed in the provided context, the development of small-molecule therapies for CF highlights the importance of heterocyclic scaffolds in creating drugs that can correct the underlying protein defects. nih.govnih.gov

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the molecular structure of "cis-Octahydropyrrolo[3,4-b]pyridine" derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are primary tools for this purpose, offering detailed insights into the compound's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for defining the carbon-hydrogen framework of a molecule. In the study of quinazoline-2,4-dione derivatives incorporating the "this compound" moiety, ¹H NMR is used to confirm the structure of the synthesized compounds. researchgate.net The chemical shifts (δ), measured in parts per million (ppm), and coupling constants (J), in Hertz (Hz), provide information about the electronic environment and connectivity of protons in the molecule.

¹H NMR Spectroscopic Data for "this compound" Derivatives researchgate.net
CompoundKey ¹H NMR Signals (δ, ppm)
1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-1H-quinazoline-2,4-dione11.20 (s, 1H), 9.43 (br, 1H), 8.60 (br s, 1H), 7.31 (d, J = 13Hz, 1H), 4.00 (m, 1H), 3.86 to 3.13 (m, 9H), 2.96 (m, 1H), 2.62 (br, 1H), 1.78 to 1.70 (m, 4H), 1.00 (m, 1H), 0.88 (m, 1H), 0.61 (m, 1H), 0.49 (m, 1H)
3-Amino-1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-1H-quinazoline-2,4-dione9.10 (m, 1H), 8.47 (m, 1H), 7.37 (d, J = 12 Hz, 1H), 6.54 (br, 2H), 4.04 (m, 1H), 3.87 to 2.90 (m, 9H), 2.61 (br, 1H), 1.86 to 1.65 (m, 4H), 1.05 (m, 1H), 0.89 (m, 1H), 0.65 (m, 1H), 0.50 (m, 1H)

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which aids in confirming the molecular formula. Research on quinazoline-2,4-dione derivatives of "this compound" utilized HRMS to characterize the structure of each newly synthesized compound. researchgate.netresearchgate.net A Certificate of Analysis for the parent compound also confirms its structure using MS. researchgate.net

Molecular Information for "this compound" researchgate.netconicet.gov.ar
PropertyValue
Molecular FormulaC₇H₁₄N₂
Molecular Weight126.2 g/mol

Chromatographic Techniques for Purity and Analysis (e.g., UHPLC-MS)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is a state-of-the-art technique that offers high resolution and sensitivity for analysis.

While specific UHPLC-MS methods for "this compound" are not detailed in the provided context, the use of High-Performance Liquid Chromatography (HPLC) for purity analysis is documented. A Certificate of Analysis for "this compound" reports a purity of 99.90% as determined by HPLC, demonstrating the effectiveness of this technique in quality control. researchgate.net The coupling of such chromatographic systems to a mass spectrometer would further allow for the identification of any impurities present.

Purity Data for "this compound" researchgate.net
Analytical TechniqueParameterResult
HPLCPurity99.90%

X-ray Crystallography for Precise Stereochemical Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique is crucial for establishing the precise stereochemistry of chiral molecules like "this compound".

The "cis" configuration of the fused ring system in "this compound" refers to the relative orientation of the hydrogen atoms at the bridgehead carbons. While direct crystallographic data for the parent compound is not available in the provided sources, the absolute configuration of a related derivative has been determined using this method. Specifically, the S,S-mandelate salt derivative of a precursor to (S,S)-2,8-diazabicyclo[4.3.0]nonane (an alternative name for the (S,S)-enantiomer of "this compound") was elucidated by X-ray crystallographic analysis. This demonstrates the application and importance of X-ray crystallography in defining the exact stereochemical identity of compounds within this chemical family.

Computational and Theoretical Chemistry Studies of Cis Octahydropyrrolo 3,4 B Pyridine

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This method is instrumental in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead compounds.

QSAR studies have been performed on various classes of compounds containing the pyrrolopyridine core or related structures. For example, 2D and 3D-QSAR studies on imidazo-pyrrolopyridine derivatives as JAK 1 inhibitors have yielded statistically reliable models. nih.gov These models, developed using training sets of molecules, have demonstrated good predictive ability on test sets, confirming their utility in guiding the design of new inhibitors. nih.gov

Furthermore, QSAR analyses have been conducted on pyrrolo- and pyridoquinolinecarboxamides with diuretic activity. uran.ua These studies revealed that the diuretic activity is influenced by various molecular descriptors, including geometric and spatial structure, logP, and energy values. uran.ua The resulting QSAR models can serve as a theoretical basis for the de novo design of new diuretics. researchgate.net

Although a specific QSAR study focused exclusively on a series of cis-octahydropyrrolo[3,4-b]pyridine derivatives with systematic modifications is not widely reported, the existing research on related scaffolds demonstrates the potential of this approach. By systematically modifying the this compound core and correlating these changes with biological activity, it would be possible to develop robust QSAR models to guide the design of new drugs incorporating this valuable scaffold.

De Novo Drug Design Approaches

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. The this compound scaffold, with its defined three-dimensional geometry, is an excellent building block for such design strategies.

The concept of "escape from flatland" in drug discovery emphasizes the importance of incorporating three-dimensional structures into drug candidates to explore new chemical space and improve pharmacological properties. researchgate.net Saturated bicyclic amines, such as this compound, are particularly relevant in this context due to their inherent structural rigidity, which allows for the precise spatial arrangement of functional groups. researchgate.net

Recent advancements have focused on the de novo synthesis of diverse collections of saturated bicyclic amines using innovative methodologies like photoredox catalysis. researchgate.net These approaches enable the systematic and modular synthesis of various fused bicyclic amine systems, which are often difficult to achieve with traditional methods. While these studies may not specifically target this compound, they provide a framework for the rational design and synthesis of novel bicyclic amine scaffolds for drug discovery. The development of modular synthetic platforms for the elaboration of fragments in three dimensions further highlights the importance of rigid bicyclic structures as building blocks in fragment-based drug discovery. acs.org

Advanced Retrosynthetic Analysis Algorithms (e.g., AI-based methods like Retro*, Chematica, LLMs)

Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. In recent years, artificial intelligence (AI) has revolutionized this field, with the development of sophisticated algorithms that can predict synthetic routes with high accuracy.

Predictive Modeling of Synthetic Costs and Reaction Pathways

Furthermore, these tools can evaluate the feasibility of different reaction pathways by considering factors such as reaction conditions, potential side reactions, and the compatibility of functional groups. This allows chemists to prioritize synthetic routes that are not only theoretically sound but also practical and economically viable. The application of such predictive models to the synthesis of this compound could streamline its production for use in drug discovery and development.

Q & A

Basic Research Questions

Q. How is the stereochemical configuration of cis-octahydropyrrolo[3,4-b]pyridine confirmed experimentally?

  • Methodological Answer : Use ¹H and ¹³C NMR spectroscopy to analyze coupling constants and chemical shifts. For example, vicinal proton coupling constants in the bicyclic system (pyrrolidine and piperidine rings) can confirm the cis-configuration. Compare data with literature values for analogous compounds to validate spatial arrangement .

Q. What are the optimal storage conditions to prevent degradation of cis-octahydropyrrolo[3,4-b]pyridine in laboratory settings?

  • Methodological Answer : Store in a dry, sealed container under inert atmosphere (e.g., nitrogen or argon) at 2–8°C. Moisture and oxygen exposure can lead to hydrolysis or oxidation, as evidenced by instability in analogous bicyclic amines .

Q. Which analytical techniques are recommended for assessing the purity of cis-octahydropyrrolo[3,4-b]pyridine?

  • Methodological Answer : Combine reversed-phase HPLC with UV detection (for separation and quantification) and LC-MS for molecular weight verification. Quantitative NMR (qNMR) using internal standards (e.g., maleic acid) provides absolute purity determination .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing substituents into the cis-octahydropyrrolo[3,4-b]pyridine scaffold while preserving stereochemistry?

  • Methodological Answer : Employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) under controlled conditions (N₂ atmosphere, ligands like dppp). For example, aryl halides can be coupled to the bicyclic core without epimerization by optimizing temperature and catalyst loading .

Q. How can conflicting NMR data between synthesized batches of cis-octahydropyrrolo[3,4-b]pyridine derivatives be resolved?

  • Methodological Answer : Perform 2D NMR experiments (COSY, NOESY) to assign proton-proton correlations and confirm spatial proximity. Computational modeling (DFT-based chemical shift predictions) and high-resolution mass spectrometry (HRMS) validate structural assignments. Cross-reference with X-ray crystallography if crystalline derivatives are available .

Q. What computational approaches predict the biological activity of novel cis-octahydropyrrolo[3,4-b]pyridine analogs?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., kinases or GPCRs). Pharmacophore modeling identifies critical interaction motifs, while molecular dynamics (MD) simulations assess binding stability. Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Q. How do reaction conditions influence the regioselectivity of electrophilic substitutions on cis-octahydropyrrolo[3,4-b]pyridine?

  • Methodological Answer : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to control electrophilic attack sites. For example, nitration in acidic media favors substitution at the pyrrolidine nitrogen, while bromination in non-polar solvents targets the pyridine ring. Monitor outcomes via LC-MS and ¹H NMR .

Data Contradiction and Optimization Questions

Q. How should researchers address discrepancies in reported synthetic yields for cis-octahydropyrrolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Replicate procedures under strict anhydrous conditions and characterize intermediates (e.g., via TLC or GC-MS). Variations often arise from trace moisture or oxygen. Use design of experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, solvent ratios) .

Q. What experimental controls are critical when evaluating the stability of cis-octahydropyrrolo[3,4-b]pyridine in biological assays?

  • Methodological Answer : Include stability controls in assay buffers (e.g., PBS, DMEM) at 37°C over 24–72 hours. Monitor degradation via UPLC-MS and compare with freshly prepared samples. Use deuterated solvents in NMR to track proton exchange .

Table: Key Physicochemical Properties of cis-Octahydropyrrolo[3,4-b]pyridine

PropertyValue/DescriptionReference
Molecular FormulaC₇H₁₄N₂
Boiling Point285.8°C at 760 mmHg
Storage ConditionsDry, sealed, 2–8°C, inert atmosphere
Purity AnalysisHPLC (≥98%), qNMR
Stability in SolutionProne to hydrolysis in aqueous media

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Octahydropyrrolo[3,4-b]pyridine
Reactant of Route 2
cis-Octahydropyrrolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.